1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro and methyl group on the phenyl ring, along with a piperidinone core, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-5-methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2-chloro-5-methylbenzoyl chloride and the piperidinone intermediate.
Addition of the 2-Methylpropanoyl Group: This can be done through an acylation reaction using 2-methylpropanoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Chloro-5-methylphenyl)-3-(2-ethylpropanoyl)piperidin-2-one
Uniqueness
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the piperidinone core makes it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20ClNO2 |
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Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20ClNO2/c1-10(2)15(19)12-5-4-8-18(16(12)20)14-9-11(3)6-7-13(14)17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
SGGXWBCECRIVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCC(C2=O)C(=O)C(C)C |
Origin of Product |
United States |
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